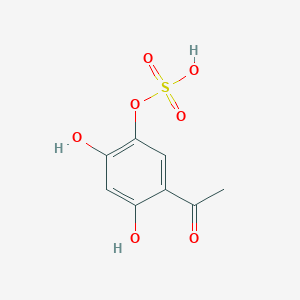
2,4-dihydroxyacetophenone-5-O-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dihydroxyacetophenone-5-O-sulfate is an acetophenone substituted by hydroxy groups at positions 2 and 4, and by a sulfooxy group at position 5. It is a metabolite of the Chinese medicine 'Shuangdan' granule. It has a role as a xenobiotic metabolite, a rat metabolite, a human xenobiotic metabolite and a human urinary metabolite. It is a member of acetophenones, an aryl sulfate and a member of phenols.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
2,4-Dihydroxyacetophenone-5-O-sulfate is an acetophenone derivative characterized by hydroxy groups at positions 2 and 4 and a sulfooxy group at position 5. Its molecular formula is C8H8O7S with a molecular weight of 248.21 g/mol. The compound is known for its role as a xenobiotic metabolite in humans and rats, indicating its relevance in pharmacokinetics and toxicology studies .
Medicinal Applications
1. Metabolite of Traditional Medicine:
this compound is identified as a metabolite of the Chinese medicine 'Shuangdan' granule. This herbal formulation is traditionally used for its anti-inflammatory and analgesic properties, suggesting that the sulfate derivative may contribute to the therapeutic effects observed in patients .
2. Hair Dye Usage:
Recent studies have shown a positive association between the presence of this compound and hair dye use. This indicates its potential role as a biomarker for exposure to hair dye chemicals, which can be significant for epidemiological studies on health effects related to cosmetic products .
Toxicological Research
1. Xenobiotic Metabolism:
As a xenobiotic metabolite, this compound plays a crucial role in understanding the metabolism of various compounds within the body. Its detection in urine samples highlights its utility in assessing human exposure to potential toxicants .
2. Case Study - Metabolism of Paeonol:
A study analyzing the metabolism of Paeonol in rats identified this compound as one of the primary urinary metabolites. This finding underscores the compound's significance in metabolic pathways and its potential implications for drug development and safety assessments .
Industrial Applications
1. Intermediate for Synthesis:
The compound serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals. Its unique functional groups allow it to participate in further chemical reactions, making it valuable for developing new therapeutic agents .
2. Cosmetic Formulations:
Due to its properties, this compound is being explored for use in cosmetic formulations, particularly those aimed at skin protection against UV radiation. Its role as an active ingredient could enhance the efficacy of sunblock products .
Data Summary Table
Eigenschaften
Molekularformel |
C8H8O7S |
|---|---|
Molekulargewicht |
248.21 g/mol |
IUPAC-Name |
(5-acetyl-2,4-dihydroxyphenyl) hydrogen sulfate |
InChI |
InChI=1S/C8H8O7S/c1-4(9)5-2-8(15-16(12,13)14)7(11)3-6(5)10/h2-3,10-11H,1H3,(H,12,13,14) |
InChI-Schlüssel |
CYVRFZMFCIXKPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1O)O)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















